molecular formula C13H17N3O5S B1302814 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide CAS No. 849035-88-7

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide

Cat. No.: B1302814
CAS No.: 849035-88-7
M. Wt: 327.36 g/mol
InChI Key: IBSMYCRTQCRCJF-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C13H17N3O5S and a molecular weight of 327.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a methylsulfonyl and nitrophenyl group, making it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins. The interaction between this compound and these proteases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. This inhibition can lead to changes in gene expression, as the downstream effects of enzyme activity are disrupted . Furthermore, this compound can modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that this compound remains stable under certain conditions, but may degrade under others, leading to reduced activity . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways. At high doses, toxic or adverse effects may be observed, including cellular damage and altered physiological functions . Threshold effects have been identified, indicating specific dosage ranges where the compound is most effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the breakdown of certain metabolites, leading to altered metabolic flux and changes in metabolite levels . These interactions can have significant effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules . For example, localization to the nucleus may allow this compound to directly affect gene expression by interacting with transcription factors .

Preparation Methods

The synthesis of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the methylsulfonyl and nitrophenyl groups. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, nitric acid, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methylsulfonyl-2-nitrophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-22(20,21)10-2-3-11(12(8-10)16(18)19)15-6-4-9(5-7-15)13(14)17/h2-3,8-9H,4-7H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSMYCRTQCRCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375534
Record name 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-88-7
Record name 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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